
2-(2-Bromophenoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9BrO2 It is a brominated derivative of benzaldehyde, characterized by the presence of a bromine atom and a phenoxy group attached to the benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)benzaldehyde typically involves the bromination of phenoxybenzaldehyde. One common method is the reaction of 2-phenoxybenzaldehyde with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenoxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzaldehydes.
Oxidation Reactions: The major product is 2-(2-bromophenoxy)benzoic acid.
Reduction Reactions: The major product is 2-(2-bromophenoxy)benzyl alcohol.
Aplicaciones Científicas De Investigación
2-(2-Bromophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenoxy)benzaldehyde
- 4-(2-Bromophenoxy)benzaldehyde
- 2-(3-Bromopropoxy)benzaldehyde
Uniqueness
2-(2-Bromophenoxy)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different chemical and biological activities, making it a valuable compound for targeted research applications .
Propiedades
Fórmula molecular |
C13H9BrO2 |
|---|---|
Peso molecular |
277.11 g/mol |
Nombre IUPAC |
2-(2-bromophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H9BrO2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-9H |
Clave InChI |
FGQZNBMEXQIBSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


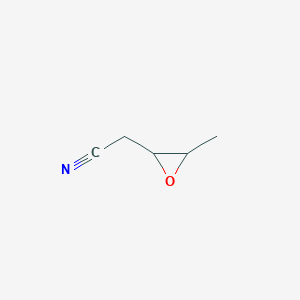
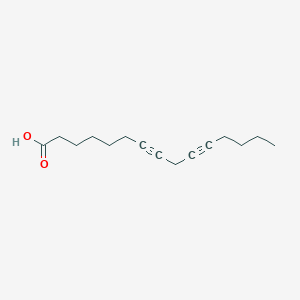
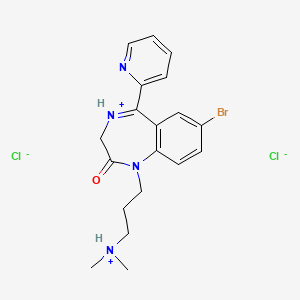
![2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine](/img/structure/B13744185.png)
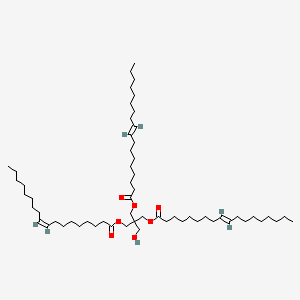
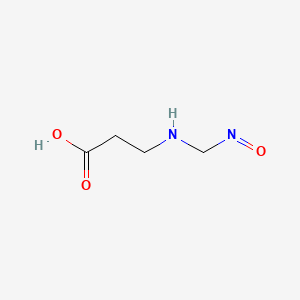


![4-[3-(4-aminophenyl)propanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B13744220.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)
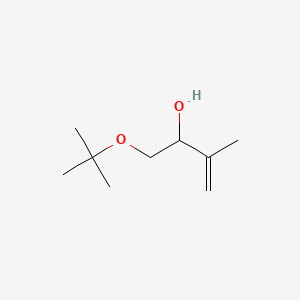
![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)

